![molecular formula C10H11BrO3S B5688673 4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
4-[(4-bromophenyl)sulfonyl]-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is commonly referred to as BPSB and is used in various fields such as pharmaceuticals, agrochemicals, and material science. BPSB has a unique chemical structure that makes it an essential component in the synthesis of various compounds. In
作用机制
BPSB acts as a sulfonylating agent, which means that it adds a sulfonyl group to the target molecule. The mechanism of action involves the reaction between BPSB and the target molecule, which leads to the formation of a covalent bond between the sulfonyl group and the target molecule. This covalent bond alters the properties of the target molecule, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPSB depend on the target molecule and the type of covalent bond formed. BPSB is known to have antibacterial and antitumor properties due to the formation of covalent bonds with sulfonamide compounds. BPSB is also known to have chiral properties, which makes it an essential component in the synthesis of chiral compounds. Additionally, BPSB is used in material science, where it alters the properties of the target molecule, leading to the formation of new materials with unique properties.
实验室实验的优点和局限性
BPSB has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction can be optimized by adjusting the reaction conditions. BPSB is also versatile and can be used in various fields of scientific research. However, BPSB has some limitations. It is toxic and requires the use of protective equipment during handling. Additionally, BPSB is not soluble in water, which limits its use in aqueous solutions.
未来方向
There are several future directions for the research on BPSB. One direction is the synthesis of new chiral compounds using BPSB as a building block. Additionally, the antibacterial and antitumor properties of BPSB can be further explored to develop new drugs. BPSB can also be used in the synthesis of new materials with unique properties. Finally, the toxicity of BPSB can be further studied to determine its safe handling and disposal methods.
Conclusion:
In conclusion, 4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound with diverse applications in scientific research. It is used as a building block in the synthesis of various compounds, including sulfonamide compounds, chiral compounds, and materials. BPSB has several advantages for lab experiments, but it also has some limitations. The future directions for research on BPSB include the synthesis of new chiral compounds, the development of new drugs, and the synthesis of new materials. The study of BPSB has the potential to lead to significant advancements in various fields of scientific research.
合成方法
The synthesis of BPSB involves the reaction between 4-bromobenzene sulfonyl chloride and 2-butanone in the presence of a base. The reaction occurs via nucleophilic substitution, and the product is obtained through purification and recrystallization. The yield of the reaction depends on the reaction conditions, such as temperature, solvent, and the concentration of the reactants.
科学研究应用
BPSB has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds. BPSB is used in the synthesis of sulfonamide compounds, which have antibacterial and antitumor properties. BPSB is also used in the synthesis of chiral compounds, which are used in pharmaceuticals and agrochemicals. Additionally, BPSB is used in material science, where it is used as a building block in the synthesis of polymers and other materials.
属性
IUPAC Name |
4-(4-bromophenyl)sulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-8(12)6-7-15(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLZZDOONWFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfonylbutan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

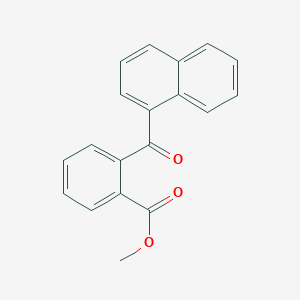
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
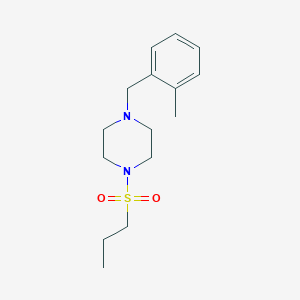
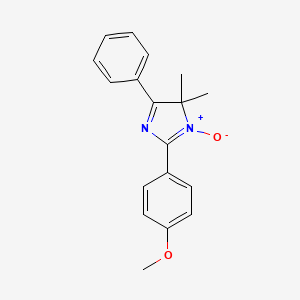
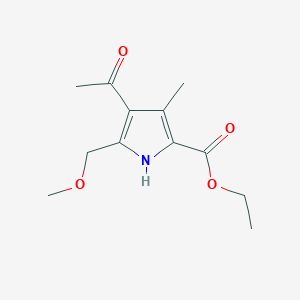
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)
![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
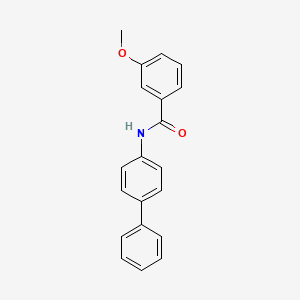
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)